

Long-term Efficacy Outcomes of Nirogacestat (Up to 4 Years)

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Compound Focus: Nirogacestat

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Efficacy Parameter	Results at 1 Year	Results at 4 Years	Additional Details
Objective Response Rate (ORR)	34.3% (24/70 patients) [1]	45.7% (32/70 patients) [1] [2] [3]	Includes Partial Responses (PRs) : 34.3% (24/70) and Complete Responses (CRs) : 11.4% (8/70) [1] [4].
Best Target Tumor Size Reduction	Median -32.3% [5] [4]	Median -75.8% (in patients completing ≥ 4 years) [5] [4]	Tumor size reduction was continuous over the treatment period [5].
Progression-Free Survival (PFS)	Not Reached (Median PFS) [1]	Not Reached (Median PFS) [1] [3]	Hazard Ratio (HR) : 0.29 vs. placebo (95% CI, 0.15-0.55) [6]. No new progression/death events occurred after 2 years of treatment [1] [2].

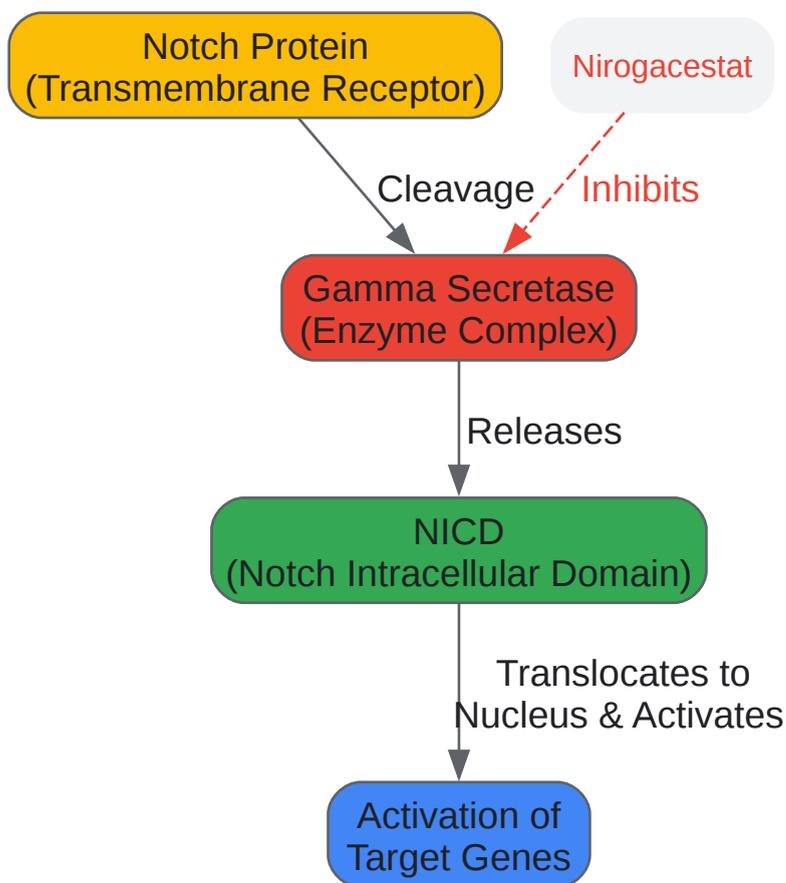
Experimental Protocol & Trial Design

The long-term data was generated through a rigorous clinical trial design. Understanding the methodology is crucial for interpreting the results.

- **Trial Identifier:** DeFi (NCT03785964) [1] [7] [5].
- **Study Type:** Global, multicenter, randomized, double-blind, **placebo-controlled** Phase 3 trial [1] [5].
- **Patient Population:** 142 adults with histologically confirmed, progressing desmoid tumors ($\geq 20\%$ growth within 12 months of screening) [1] [6]. Many patients were pretreated, with a median of two prior therapies [6].
- **Intervention:** Patients were randomized to receive oral **nirogacestat 150 mg** or placebo twice daily in continuous 28-day cycles [1] [5].
- **Study Phases:** The trial included an initial double-blind phase, followed by an **open-label extension (OLE)** phase. Patients initially assigned to **nirogacestat** could continue treatment, and those on placebo who experienced progression could cross over to receive **nirogacestat** [1] [2] [6].
- **Primary Endpoint: Progression-Free Survival (PFS)** assessed by blinded independent central review [1] [5].
- **Key Secondary Endpoints:** Objective Response Rate (ORR) by RECIST v1.1, patient-reported outcomes (PROs), and safety [1] [6] [5].
- **Data Cutoff:** The final long-term analysis used a data cutoff of **December 19, 2024**, with a median treatment duration of 33.6 months [1] [3] [5].

Mechanism of Action & Signaling Pathway

Nirogacestat is an oral, selective, small molecule **gamma-secretase inhibitor (GSI)** [7] [8] [5]. Its activity in desmoid tumors is linked to the inhibition of the NOTCH signaling pathway. The following diagram illustrates this core mechanism.



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The diagram shows that **nirogacestat** inhibits the gamma secretase enzyme, which prevents the cleavage and release of the Notch Intracellular Domain (NICD). This, in turn, disrupts the activation of downstream genes involved in cell proliferation and survival, thereby controlling desmoid tumor growth [8].

Safety and Tolerability Profile

The long-term safety analysis indicates that the safety profile of **nirogacestat** was consistent with the primary analysis and manageable over time [3] [5].

- **Adverse Event Pattern:** Most treatment-emergent adverse events (TEAEs), such as **diarrhea, nausea, and fatigue**, were **Grade 1 or 2** in severity and occurred predominantly during the first year of treatment. Their incidence and severity decreased substantially with continued therapy [1] [2] [5].
- **Ovarian Toxicity:** Ovarian toxicity is a known effect of GSIs. In the DeFi trial, these events were generally manageable and reversible upon treatment discontinuation [6] [5].

- **Non-Melanoma Skin Cancers (NMSCs):** A small number of cases (2.9% cutaneous squamous cell carcinoma, 1.4% basal cell carcinoma) were reported over the study period. All were successfully excised and did not lead to treatment discontinuation [1] [5]. Risk factors included prior radiation, older age, and significant sun exposure [1].
- **Dose Modifications:** Dose reductions and discontinuations due to adverse events were infrequent, with no dose reductions occurring after year 3 of treatment [1] [2].

Conclusion and Research Context

For researchers and drug development professionals, these 4-year data from the DeFi trial provide strong evidence that long-term, continuous **nirogacestat** treatment offers **sustained and deepening efficacy** with a stable and manageable safety profile. This supports its role as a viable long-term therapeutic strategy for patients with progressing desmoid tumors.

Several studies are ongoing to further investigate **nirogacestat**, including a phase 4 study (NCT07176689) focusing on its effects on ovarian function in premenopausal women and a phase 2 study (NCT05879146) evaluating its safety and efficacy in a broader patient population [2].

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